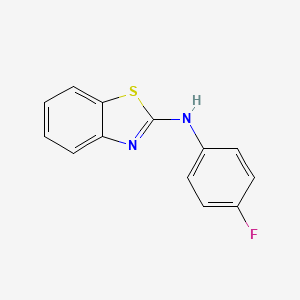

N-(4-フルオロフェニル)-1,3-ベンゾチアゾール-2-アミン

概要

説明

WAY-600868は、線維芽細胞増殖因子受容体3(FGFR3)阻害剤としての役割で知られる化学化合物です。 分子式はC₁₃H₉FN₂S、分子量は244.29 g/molです

2. 製法

WAY-600868の合成には、一般的にコア構造の調製から始まり、官能基の修飾が続くいくつかのステップが含まれます。合成経路には一般的に以下が含まれます。

ステップ1: 一連の縮合反応によるコア構造の形成。

ステップ2: ハロゲン化反応によるフッ素原子の導入。

ステップ3: チオール化反応による硫黄原子の組み込み。

ステップ4: 純粋な化合物を得るための最終的な精製と結晶化。

WAY-600868の工業的生産方法には、収率と純度を最適化するために反応条件を制御しながら、これらの合成ステップをスケールアップすることが含まれます。これには、温度、圧力、および反応効率を高める触媒の使用の制御が含まれます。

科学的研究の応用

WAY-600868 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the effects of FGFR3 inhibition on various chemical pathways.

Biology: Investigated for its role in modulating cellular processes involving FGFR3, such as cell proliferation and differentiation.

Medicine: Explored as a potential therapeutic agent for diseases involving aberrant FGFR3 signaling, including certain types of cancer.

Industry: Utilized in the development of new materials and chemical processes that require FGFR3 inhibition.

作用機序

WAY-600868の作用機序には、FGFR3受容体に結合してその活性を阻害することが含まれます。この阻害は、FGFR3によって通常活性化される下流のシグナル伝達経路を妨げ、細胞増殖と生存の抑制につながります。関与する分子標的と経路には、細胞の成長と生存に重要な役割を果たす、ミトゲン活性化プロテインキナーゼ(MAPK)経路とホスホイノシチド3キナーゼ(PI3K)経路が含まれます。

6. 類似の化合物との比較

WAY-600868は、以下のような他のFGFR3阻害剤と比較できます。

BGJ398: 同様の作用機序を持つが化学構造が異なる別のFGFR3阻害剤。

AZD4547: 独特の薬物動態特性を持つ強力なFGFR3阻害剤。

エルダフィニチブ: 特定の癌の治療に承認されたFGFR3阻害剤であり、独自の臨床的用途があります。

WAY-600868の独自性は、FGFR3に対する特定の結合親和性と選択性にあり、治療用途における有効性と安全性の点で利点を提供する可能性があります。

準備方法

The synthesis of WAY-600868 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The synthetic route generally includes:

Step 1: Formation of the core structure through a series of condensation reactions.

Step 2: Introduction of the fluorine atom via halogenation reactions.

Step 3: Incorporation of the sulfur atom through thiolation reactions.

Step 4: Final purification and crystallization to obtain the pure compound.

Industrial production methods for WAY-600868 would involve scaling up these synthetic steps while ensuring the reaction conditions are optimized for yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.

化学反応の分析

WAY-600868は、以下を含むさまざまな化学反応を起こします。

酸化: 過酸化水素または過マンガン酸カリウムなどの酸化剤を使用して化合物を酸化すると、スルホキシドまたはスルホンが生成されます。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用して還元反応を行うと、還元された誘導体が生成されます。

置換: WAY-600868は求核置換反応を起こし、ハロゲンなどの官能基をアミンまたはチオールなどの求核剤で置換することができます。

これらの反応で使用される一般的な試薬と条件は次のとおりです。

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

求核剤: アミン、チオール。

これらの反応から生成される主要な生成物は、使用した特定の試薬と条件によって異なりますが、一般的にはWAY-600868の酸化された誘導体、還元された誘導体、または置換された誘導体を含みます。

4. 科学研究での応用

WAY-600868は、以下を含む幅広い科学研究の応用範囲があります。

化学: さまざまな化学経路におけるFGFR3阻害の影響を研究するためのモデル化合物として使用されます。

生物学: 細胞増殖や分化など、FGFR3が関与する細胞プロセスを調節する役割について調査されています。

医学: 特定の種類の癌など、異常なFGFR3シグナル伝達に関連する疾患に対する潜在的な治療薬として探求されています。

産業: FGFR3阻害を必要とする新しい材料や化学プロセスの開発に利用されています。

類似化合物との比較

WAY-600868 can be compared with other FGFR3 inhibitors, such as:

BGJ398: Another FGFR3 inhibitor with a similar mechanism of action but different chemical structure.

AZD4547: A potent FGFR3 inhibitor with distinct pharmacokinetic properties.

Erdafitinib: An FGFR3 inhibitor approved for the treatment of certain cancers, with unique clinical applications.

The uniqueness of WAY-600868 lies in its specific binding affinity and selectivity for FGFR3, which may offer advantages in terms of efficacy and safety in therapeutic applications.

特性

IUPAC Name |

N-(4-fluorophenyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2S/c14-9-5-7-10(8-6-9)15-13-16-11-3-1-2-4-12(11)17-13/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKQLYWDIYNFJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368249 | |

| Record name | N-(4-Fluorophenyl)-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834937 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

348-45-8 | |

| Record name | N-(4-Fluorophenyl)-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-fluorophenyl)-1,3-benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。